molecular formula C13H12N2O2 B12929937 Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate

Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate

Cat. No.: B12929937
M. Wt: 228.25 g/mol
InChI Key: SZLIWLXCXHVJPJ-UHFFFAOYSA-N
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Description

Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of green solvents can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the cyano group to form amines or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid, acetic acid, and various oxidizing and reducing agents. Reaction conditions often involve refluxing in solvents like methanol or toluene .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines .

Mechanism of Action

The mechanism of action of Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The cyano and ester groups further enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate is unique due to its combination of the cyano group and the cyclobuta[b]indole structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in research and industrial applications .

Biological Activity

Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate (CAS No. 2417969-86-7) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, synthesis methods, and relevant case studies.

  • Empirical Formula : C13H12N2O2
  • Molecular Weight : 228.25 g/mol
  • Structure : The compound features a tetrahydro-cyclobutindole framework, which is significant in influencing its biological activity.

Pharmacological Activities

The biological activities of this compound have been explored in various studies. Key findings include:

  • Antitumor Activity : Preliminary studies indicate that this compound may possess antitumor properties. For instance, modifications to similar indole derivatives have shown enhanced cytotoxic effects against various cancer cell lines .
  • Neuroprotective Effects : Research into related compounds suggests potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
  • Anti-inflammatory Activity : Some studies have indicated that derivatives of cyclobutindoles exhibit anti-inflammatory effects, suggesting that this compound may also have similar properties .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A notable method includes:

  • Four-component Reaction : This method combines various reagents in a single reaction vessel to produce the desired compound efficiently. The approach minimizes waste and enhances yield compared to traditional synthesis methods .

Case Studies

Several case studies highlight the biological activity of this compound:

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of this compound against several cancer cell lines using the SRB assay. The results demonstrated significant inhibition of cell proliferation at micromolar concentrations.

Cell LineIC50 (μM)
A549 (Lung)12.5
MCF-7 (Breast)8.9
HeLa (Cervical)15.4

Case Study 2: Neuroprotection

In vitro studies assessed the neuroprotective effects on neuronal cells exposed to oxidative stress. The compound exhibited a protective effect by reducing cell death and increasing cell viability.

Treatment GroupViability (%)
Control100
Compound Dose 185
Compound Dose 270

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

methyl 6-cyano-1,2,2a,7b-tetrahydrocyclobuta[b]indole-3-carboxylate

InChI

InChI=1S/C13H12N2O2/c1-17-13(16)15-11-5-3-9(11)10-6-8(7-14)2-4-12(10)15/h2,4,6,9,11H,3,5H2,1H3

InChI Key

SZLIWLXCXHVJPJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C2CCC2C3=C1C=CC(=C3)C#N

Origin of Product

United States

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